2-(Methylaminocarbonyl)quinoxaline

Medicinal Chemistry Drug Design ADME Prediction

2-(Methylaminocarbonyl)quinoxaline (IUPAC: N-methylquinoxaline-2-carboxamide; CAS 155172-80-8) is a heterocyclic building block belonging to the quinoxaline-2-carboxamide class, with molecular formula C₁₀H₉N₃O and molecular weight 187.20 g/mol. It features a secondary N-methyl carboxamide substituent at the C2 position of the quinoxaline bicyclic core, distinguishing it from the unsubstituted primary amide and carboxylic acid analogues.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B8757382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylaminocarbonyl)quinoxaline
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C10H9N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,14)
InChIKeyVUGZTLWWFVMSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylaminocarbonyl)quinoxaline (N-Methylquinoxaline-2-carboxamide): Physicochemical Identity and Research-Grade Procurement Baseline


2-(Methylaminocarbonyl)quinoxaline (IUPAC: N-methylquinoxaline-2-carboxamide; CAS 155172-80-8) is a heterocyclic building block belonging to the quinoxaline-2-carboxamide class, with molecular formula C₁₀H₉N₃O and molecular weight 187.20 g/mol . It features a secondary N-methyl carboxamide substituent at the C2 position of the quinoxaline bicyclic core, distinguishing it from the unsubstituted primary amide and carboxylic acid analogues . The compound carries one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 54.9 Ų, and a computed LogP of 1.38 . Beyond its role as a synthetic intermediate—notably hydrogenated to tetrahydroquinoxaline derivatives under Pd/C catalysis—this compound has been experimentally characterized as the minimal chromophore analogue of the bisintercalating antitumor antibiotic echinomycin, with its dipole moment precisely measured (μ = 4.15 ± 0.03 D) to validate computational models of DNA–drug stacking interactions [1].

Why Generic Quinoxaline-2-Carboxamide Substitution Fails for 2-(Methylaminocarbonyl)quinoxaline Procurement


Substituting 2-(methylaminocarbonyl)quinoxaline with the more common and less expensive quinoxaline-2-carboxamide (primary amide, CAS 5182-90-1) or quinoxaline-2-carboxylic acid (CAS 879-65-2) introduces measurable and functionally consequential changes in at least three physicochemical dimensions critical to drug design and molecular recognition . The N-methyl secondary amide reduces the topological polar surface area by approximately 14 Ų (20.3% decrease vs. the primary amide; 54.88 Ų vs. 68.87 Ų), shifts the lipophilicity upward (LogP 1.38 vs. ~0.92), and eliminates one hydrogen bond donor—each of which independently alters predicted membrane permeability, solubility, and target binding profiles [1]. Furthermore, this specific compound is the only simple quinoxaline-2-carboxamide for which the dipole moment has been experimentally validated (μ = 4.15 ± 0.03 D) and benchmarked against high-level computational predictions, making it uniquely qualified as a reference standard for molecular mechanics parameterization in DNA intercalator design [2]. The quantitative evidence below demonstrates why these differences are not cosmetic but operationally significant for scientific selection.

Quantitative Differentiation Evidence: 2-(Methylaminocarbonyl)quinoxaline vs. Closest Structural Analogues


Topological Polar Surface Area Reduction of 20.3% Versus Quinoxaline-2-Carboxamide (Primary Amide)

The N-methyl substitution on the carboxamide nitrogen of 2-(methylaminocarbonyl)quinoxaline reduces the topological polar surface area (TPSA) by 14.0 Ų compared to the unsubstituted primary amide quinoxaline-2-carboxamide, representing a 20.3% relative decrease . TPSA is a critical determinant of passive membrane permeability, with values below 60 Ų generally associated with improved blood–brain barrier penetration and oral bioavailability [1]. The target compound's TPSA of 54.88 Ų falls below this threshold, whereas the primary amide comparator at 68.87 Ų exceeds it, predicting measurably different pharmacokinetic behavior for any downstream derivatives.

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Modulation: LogP Shift of +0.46 Units vs. Quinoxaline-2-Carboxamide

2-(Methylaminocarbonyl)quinoxaline exhibits a computed LogP of 1.38, representing a +0.46 unit increase over the primary amide quinoxaline-2-carboxamide (LogP ~0.92) [1]. This places the target compound in an intermediate lipophilicity range—less polar than the primary amide (LogP 0.92) yet more polar than the parent carboxylic acid quinoxaline-2-carboxylic acid (LogP 1.33–1.80 depending on source) . The LogP differential of 0.46 corresponds to an approximately 2.9-fold increase in octanol–water partition coefficient, which is quantitatively meaningful for predicting solubility, protein binding, and metabolic clearance in lead optimization campaigns.

Physicochemical Profiling Lipophilicity Fragment-Based Drug Discovery

Experimentally Validated Dipole Moment (μ = 4.15 ± 0.03 D) as a Reference Standard for DNA Intercalation Modeling

The dipole moment of 2-(methylaminocarbonyl)quinoxaline was experimentally measured as μ = 4.15 ± 0.03 D, showing exceptional agreement with the independently calculated value of μ = 4.14 D (Δ = 0.01 D, <0.3% deviation) [1]. This measurement was performed in the context of studying DNA sequence-specific recognition by echinomycin, where the quinoxaline-2-carboxamide moiety serves as the intercalating chromophore. The close agreement between measured and computed dipole moments validates the computational approach for predicting electrostatic stacking interactions between the quinoxaline chromophore and DNA base pairs (G:C, I:C, A:T, DAP:T), each of which exhibits distinct van der Waals and electrostatic stacking properties with respect to this heteroaromatic ring system [1]. In contrast, the quinoline analogue N-methylquinoline-2-carboxamide—the chromophore of the biosynthetic echinomycin derivative 2QN—displays a different dipole moment vector orientation, which directly alters DNA sequence binding preferences [2][3].

DNA Intercalation Molecular Mechanics Antitumor Antibiotic Design Computational Chemistry

DNA Sequence Binding Selectivity: Quinoxaline Chromophore Confers ~11-Fold Preference for Poly(dG-dC) vs. Quinoline Chromophore

In head-to-head studies of echinomycin (bearing quinoxaline-2-carboxamide chromophores) versus its biosynthetic quinoline analogue 2QN, the identity of the heteroaromatic chromophore was shown to dictate DNA sequence selectivity [1][2]. Compound 1QN (one quinoxaline replaced by quinoline) displayed an approximately 11-fold binding preference for poly(dG-dC) over poly(dA-dT), a selectivity pattern characteristic of the natural quinoxaline chromophore [1]. Compound 2QN (both chromophores replaced by quinoline) showed reduced or opposite selectivity, with tighter binding to poly(dA-dT) than poly(dG-dC) [1]. Quantitative footprinting further revealed that 2QN binds TpD-containing sequences several hundred-fold more tightly than CpG-containing sequences, with dissociation constants on the order of 25 nM [2]. Since 2-(methylaminocarbonyl)quinoxaline is the minimal chromophore unit of echinomycin, its incorporation into designed DNA-binding molecules is predicted to recapitulate the G:C-preferring selectivity profile of the parent antibiotic.

DNA Sequence Recognition Bisintercalator Design Anticancer Agents Chromophore Engineering

Hydrogen Bond Donor Count Reduction: 1 HBD (Secondary Amide) vs. 2 HBD (Primary Amide Comparator)

2-(Methylaminocarbonyl)quinoxaline, as a secondary N-methyl amide, possesses a single hydrogen bond donor (the amide N–H), whereas the closest structural analogue quinoxaline-2-carboxamide bears two N–H hydrogen bond donors characteristic of a primary amide . This difference reduces the compound's hydrogen bond donor capacity by 50%, which has direct consequences for: (i) crystal packing and solid-state solubility; (ii) the number and geometry of intermolecular hydrogen bonds formed with biological targets; and (iii) compliance with Lipinski's Rule of 5 and related drug-likeness filters [1]. The reduced HBD count also distinguishes the target compound from quinoxaline-2-carboxylic acid, which presents a carboxylic acid O–H donor with different pKa and hydrogen bonding geometry .

Molecular Recognition Hydrogen Bonding Fragment Screening Crystal Engineering

Evidence-Backed Application Scenarios for 2-(Methylaminocarbonyl)quinoxaline in Research and Early-Stage Development


Force-Field Calibration Standard for DNA–Drug Interaction Modeling

The experimentally measured dipole moment of 2-(methylaminocarbonyl)quinoxaline (μ = 4.15 ± 0.03 D), validated to within 0.3% of the calculated value (μ = 4.14 D), qualifies this compound as a calibration reference for molecular mechanics force-field parameterization in DNA intercalation studies [1]. Computational chemists developing or refining force fields for heteroaromatic–DNA stacking interactions can use this compound as a benchmark where both experimental and theoretical dipole values are known with high precision—a capability not available for any other simple quinoxaline-2-carboxamide derivative.

Fragment Library Inclusion for CNS-Penetrant Lead Discovery

With a TPSA of 54.88 Ų (below the 60 Ų empirical threshold for blood–brain barrier penetration) and a LogP of 1.38, this compound is physicochemically pre-qualified as a CNS-accessible fragment [2]. In fragment-based drug discovery programs targeting neurological or psychiatric indications, 2-(methylaminocarbonyl)quinoxaline offers a 20% TPSA advantage over the primary amide analogue (68.87 Ų), making it the preferred quinoxaline carboxamide fragment for CNS library construction where passive permeability is a selection criterion.

Chromophore Reference Compound in Bisintercalator Design SAR Studies

As the structurally minimal analogue of the echinomycin quinoxaline-2-carboxamide chromophore, this compound enables systematic structure–activity relationship (SAR) studies that decouple chromophore contributions from peptide scaffold effects in DNA bisintercalator design [3][4]. Researchers can use it as a control compound to isolate the contribution of the quinoxaline chromophore to DNA sequence selectivity (~11-fold G:C preference) when designing next-generation sequence-selective antitumor antibiotics or evaluating chromophore replacement strategies.

Synthetic Intermediate for Tetrahydroquinoxaline-Derived Screening Libraries

The quinoxaline core of this compound undergoes catalytic hydrogenation to yield tetrahydroquinoxaline derivatives with altered ring planarity and basicity, expanding the accessible chemical space for screening library synthesis [5]. The methylaminocarbonyl substituent at C2 remains intact during reduction, providing a stable anchor point for subsequent diversification reactions. This hydrogenation pathway is well-precedented and enables access to saturated heterocyclic scaffolds that are increasingly valued in medicinal chemistry for improved three-dimensionality and fraction of sp³ carbon atoms (Fsp³).

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